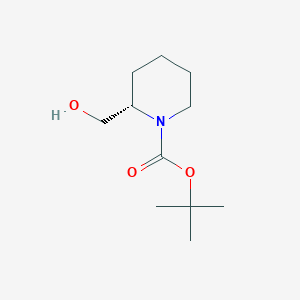

(S)-1-Boc-2-(Hydroxymethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426154 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134441-93-3 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of (S)-1-Boc-2-(hydroxymethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (S)-1-Boc-2-(hydroxymethyl)piperidine, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. This document summarizes key structural data, outlines detailed experimental protocols for its characterization, and presents visual workflows for its analysis.

Core Structural and Physical Properties

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 134441-93-3 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 83-88 °C | [1] |

| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in CHCl₃) | [1] |

| Purity | ≥ 97% |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of this compound. Below is a summary of typical nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule. The presence of the bulky Boc (tert-butoxycarbonyl) group can lead to the observation of rotamers, which may cause broadening of some NMR signals at room temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound derivative (500 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | H-2 |

| 3.73 – 3.63 | m | 2H | -CH₂OH |

| 3.40 – 3.26 | m | 2H | H-6 |

| 1.99 – 1.32 | m | 8H | H-3, H-4, H-5 |

| 1.46 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound derivative (126 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Boc) |

| 79.3 | -C(CH₃)₃ |

| 62.8 | -CH₂OH |

| 56.9 | C-2 |

| 46.4 | C-6 |

| 31.0, 30.6, 29.3, 23.6 | C-3, C-4, C-5 |

| 28.7 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: Key IR Absorption Bands for this compound derivative [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3428 | Strong, Broad | O-H stretch (alcohol) |

| 2971, 2872 | Strong | C-H stretch (aliphatic) |

| 1692, 1672 | Strong | C=O stretch (carbamate) |

| 1169 | Strong | C-O stretch |

Conformational Analysis

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The bulky Boc group on the nitrogen atom influences the conformational equilibrium. Due to the A(1,3) strain between the Boc group and the equatorial substituent at C2, the hydroxymethyl group may preferentially occupy an axial position. However, the exact conformational preference can be influenced by solvent and temperature. Detailed conformational analysis often requires computational modeling and advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

A general method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid.

Materials:

-

(S)-1-Boc-piperidine-2-carboxylic acid

-

Tetrahydrofuran (THF), anhydrous

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Under a nitrogen atmosphere, dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add methylmagnesium bromide solution (2.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed for approximately 3.5 hours at -10 °C.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a colorless oil or white solid.[4]

Structural Characterization Protocols

To date, a public crystal structure of this compound has not been deposited in major crystallographic databases. A general protocol for obtaining a crystal structure is as follows:

1. Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

3. Structure Solution and Refinement:

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty accessory before running the sample.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Visualizations

The following diagrams illustrate the general workflows for the synthesis and structural analysis of this compound.

Caption: General workflow for the synthesis and structural analysis.

Caption: Logical flow for structural elucidation from experimental data.

References

physicochemical properties of (S)-1-Boc-2-(hydroxymethyl)piperidine

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-Boc-2-(hydroxymethyl)piperidine

This technical guide provides a comprehensive overview of the core , a versatile chiral piperidine derivative.[1] It is a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Data

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 215.29 - 215.3 g/mol | [1][3][4] |

| Appearance | White crystalline powder or off-white solid powder | [1][3] |

| Melting Point | 83-88 °C | [1] |

| Boiling Point | 308°C at 760 mmHg | [2] |

| Flash Point | 140.1°C | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol and dimethylformamide (DMF) | [5][6][7][8] |

| Optical Rotation | [a]D²⁰ = -42 ± 2º (c=1 in CHCl₃) | [1] |

| Purity | ≥ 99% (HPLC or GC) | [1][3][4] |

| Storage Conditions | 0-8 °C or Ambient Storage | [1][3][4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often an indicator of high purity.

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus[9]

-

Mortar and pestle (if sample is granular)[9]

-

Spatula[10]

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface.[12] If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[11][12] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11] To ensure tight packing, drop the capillary tube (closed end down) through a long, narrow tube (e.g., a glass tube) several times.[9][11] The packed sample height should be 2-3 mm.[11]

-

Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[9][11]

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.[9]

-

For an accurate measurement, allow the apparatus to cool. Then, heat at a medium rate to about 15-20 °C below the expected melting point.[9][11]

-

Decrease the heating rate so the temperature increases by no more than 1-2 °C per minute as you approach the melting point.[9][11]

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[11][12]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[13]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer or glass stirring rod

-

pH paper

Solvents:

-

Deionized water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., methanol, chloroform)

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a small test tube.[14]

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14]

-

Observe if the compound dissolves completely. If it does, it is water-soluble.[15]

-

Test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[13][16]

-

-

Acid/Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, use separate 25 mg samples for each of the following tests.[13]

-

5% NaOH Test: Add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group.[13][14][17]

-

5% NaHCO₃ Test: Add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Solubility suggests a strong organic acid.[14][17]

-

5% HCl Test: Add 0.75 mL of 5% HCl solution. Shake vigorously. Solubility indicates the presence of a basic functional group, such as an amine.[13][14][17]

-

-

Organic Solvent Solubility:

-

Repeat the procedure with organic solvents like methanol or chloroform to determine miscibility or solubility in non-aqueous media.[15]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

Synthesis Workflow

A common synthetic route to chiral piperidine derivatives involves the reduction of a corresponding precursor. The following diagram outlines a generalized workflow for the synthesis of (S)-1-Boc-hydroxymethylpiperidine derivatives.

Caption: Generalized workflow for the synthesis of this compound.

Solubility Testing Workflow

The logical progression for determining the solubility of an unknown organic compound, such as the title compound, is depicted below.

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-1-Boc-3-(hyroxymethyl)piperidine CAS#: 140695-84-7 [m.chemicalbook.com]

- 6. (S)-1-Boc-3-hydroxypiperidine CAS NO 143900-44-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. (S)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. quora.com [quora.com]

- 17. scribd.com [scribd.com]

Spectroscopic Data for (S)-1-Boc-2-(hydroxymethyl)piperidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-2-(hydroxymethyl)piperidine, a key chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete, unified experimental dataset is not publicly available, this guide presents a combination of reported data for structurally similar compounds and predicted values based on the molecule's chemical structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.05 | m | 1H | H-2 |

| ~ 3.95 | m | 1H | N-CH (axial) |

| ~ 3.65 | dd | 1H | CH₂OH |

| ~ 3.40 | dd | 1H | CH₂OH |

| ~ 2.80 | t | 1H | N-CH (equatorial) |

| ~ 1.80 - 1.40 | m | 6H | H-3, H-4, H-5 |

| 1.46 | s | 9H | Boc (tert-butyl) |

| (variable) | br s | 1H | OH |

Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.5 | C=O (Boc) |

| ~ 80.0 | C(CH₃)₃ (Boc) |

| ~ 65.0 | CH₂OH |

| ~ 56.0 | C-2 |

| ~ 40.0 | C-6 |

| ~ 28.5 | C(CH₃)₃ (Boc) |

| ~ 28.0 | C-3 |

| ~ 25.5 | C-5 |

| ~ 19.0 | C-4 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3430 | Strong, Broad | O-H stretch (alcohol) |

| ~ 2975, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1480, 1455 | Medium | C-H bend (methylene) |

| ~ 1365 | Medium | C-H bend (tert-butyl) |

| ~ 1170 | Strong | C-O stretch (carbamate) |

| ~ 1060 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: MS Data (Predicted)

| m/z | Ion |

| 216.16 | [M+H]⁺ |

| 238.14 | [M+Na]⁺ |

| 160.11 | [M - C₄H₉O]⁺ |

| 116.10 | [M - Boc+H]⁺ |

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[1]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (zg).

-

Number of Scans: 16 to 64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.[1]

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (or corresponding frequency for the available ¹H instrument).

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512 to 2048 (more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[2]

Methodology:

-

Sample Preparation: If the sample is a solid, a small amount can be placed directly on the ATR crystal. If it is an oil, a thin film can be applied to the crystal.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

-

Data Analysis: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically provides the transmittance or absorbance spectrum. Characteristic absorption bands are then assigned to their corresponding functional groups.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for obtaining high-resolution mass spectra (HRMS), which allows for the determination of the elemental composition.[6]

-

Acquisition:

-

Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and any other significant adducts or fragment ions in the resulting mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: A logical workflow for the structural elucidation of organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. amherst.edu [amherst.edu]

- 4. fiveable.me [fiveable.me]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]

An In-depth Technical Guide to the Boc Protection of Amines in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients. Its widespread use stems from its ease of introduction, stability across a range of reaction conditions, and facile removal under mild acidic conditions. This technical guide provides a comprehensive overview of the introduction of the Boc group to primary and secondary amines, detailing reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategies.

Core Principles of Boc Protection

The primary role of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate. This transformation is most commonly achieved using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[1] The resulting N-tert-butoxycarbonyl derivative is stable to many nucleophiles and bases, allowing for chemical modifications at other sites of a molecule without interference from the protected amine.

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it remains intact under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions typically used to remove benzyl-type protecting groups.

Reaction Mechanisms

The introduction of the Boc group to an amine is a nucleophilic acyl substitution reaction. The reaction can proceed with or without a base.

Base-Catalyzed Mechanism:

In the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), the amine's nucleophilicity is enhanced. The amine attacks one of the carbonyl carbons of Boc anhydride, forming a tetrahedral intermediate. The base then assists in the deprotonation of the nitrogen, leading to the collapse of the intermediate, formation of the N-Boc protected amine, and release of tert-butanol and carbon dioxide.[2]

Mechanism of Base-Catalyzed Boc Protection.

Mechanism without an External Base:

In the absence of an added base, the amine itself or the tert-butoxide generated from the breakdown of the leaving group can act as the base to deprotonate the intermediate. The amine attacks the Boc anhydride, and the resulting tert-butyl carbonate leaving group decomposes to tert-butoxide and carbon dioxide. The tert-butoxide is a strong enough base to deprotonate the protonated carbamate.[3]

References

Navigating Solubility: A Technical Guide to N-Boc Protected Piperidine Derivatives

For researchers, scientists, and drug development professionals, understanding the solubility of N-Boc protected piperidine derivatives is a critical aspect of synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility profiles of key N-Boc piperidine compounds, detailed experimental protocols for solubility determination, and a discussion of the factors influencing this crucial physicochemical property.

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen significantly alters the parent molecule's polarity and hydrogen bonding capacity. This modification generally leads to decreased solubility in aqueous and polar protic solvents, while enhancing solubility in many organic solvents. The specific solubility characteristics, however, are highly dependent on the nature and position of other substituents on the piperidine ring.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for several common N-Boc protected piperidine derivatives in a range of laboratory solvents. While extensive quantitative data is not always available in published literature, the provided information offers a valuable guide for solvent selection.

Table 1: Quantitative Solubility Data of N-Boc Protected Piperidine Derivatives

| Compound Name | CAS Number | Solvent | Temperature (°C) | Solubility |

| 1-N-Boc-4-(phenylamino)piperidine | 125541-22-2 | Dimethylformamide (DMF) | Not Specified | 15 mg/mL[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL[1][2][3] | ||

| Ethanol | Not Specified | 25 mg/mL[1][2][3] | ||

| Ethanol:PBS (pH 7.2) (1:1) | Not Specified | 0.5 mg/mL[1][2][3] | ||

| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL[4] |

Table 2: Qualitative and Semi-Quantitative Solubility Data of N-Boc Protected Piperidine Derivatives

| Compound Name | CAS Number | Solvent | Temperature (°C) | Solubility Description |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | Dichloromethane (DCM) | Room Temperature | Soluble[5] |

| Chloroform | Room Temperature | Soluble[5][6] | ||

| Methanol | Room Temperature | Soluble[5][7] | ||

| Ethanol | Room Temperature | Soluble (≥10 mg/mL)[5] | ||

| Ethyl Acetate | Room Temperature | Soluble[5][6] | ||

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble (≥10 mg/mL)[5] | ||

| Water | Room Temperature | Poorly Soluble[5] | ||

| PBS (pH 7.2) | Room Temperature | Sparingly Soluble (1-10 mg/mL)[5] | ||

| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | Water | Not Specified | Insoluble[8][9][10] |

| Dichloromethane (DCM) | Room Temperature | Soluble[4] | ||

| N,N-Dimethylformamide (DMF) | Room Temperature | Soluble[4] | ||

| N-Boc-4-piperidinemethanol | 123855-51-6 | Methanol | Not Specified | Soluble[11] |

| N-Boc-piperidine-4-carboxylic acid methyl ester | 124443-68-1 | Methanol | Not Specified | Soluble[12] |

Factors Influencing Solubility

The solubility of N-Boc protected piperidine derivatives is a multifactorial property governed by the interplay of the bulky, non-polar Boc group and the functional groups present on the piperidine ring.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. Below are detailed protocols for two common methods: the Gravimetric Method for quantitative analysis and the Visual Saturation Method for a more qualitative assessment.

Gravimetric Method (Quantitative)

This method provides a precise measurement of solubility by determining the mass of the dissolved solute in a saturated solution.[5]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the N-Boc protected piperidine derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean container to remove any undissolved microcrystals.[5]

-

Measurement: Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporation dish.

-

Evaporation: Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the solute's melting point, or by using a vacuum desiccator.[5]

-

Final Weighing: Once the solvent is completely removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute.

-

Calculation: The solubility can be calculated using the following formula:

-

Mass of dissolved solute = (Weight of dish with dry solute) - (Weight of empty dish)

-

Solubility (e.g., in g/100 mL) = (Mass of dissolved solute / Volume of filtrate used) x 100

-

Visual Saturation Method (Qualitative/Semi-Quantitative)

This method provides a rapid assessment of solubility and is useful for initial solvent screening.[13]

Methodology:

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the test solvent to a small vial.

-

Solute Addition: Add a pre-weighed small amount of the N-Boc protected piperidine derivative to the solvent.

-

Equilibration: Agitate the mixture (e.g., by vortexing or stirring) at a constant temperature. Observe if the solid fully dissolves.

-

Incremental Addition: If the solid dissolves completely, add another pre-weighed portion of the solute and repeat the equilibration step. Continue this process until a saturated solution is formed where some solid material no longer dissolves.

-

Quantification: The approximate solubility is determined by the total mass of the solute that dissolved in the known volume of the solvent.[13]

Conclusion

The solubility of N-Boc protected piperidine derivatives is a critical parameter that is influenced by a delicate balance of factors, including the hydrophobic nature of the Boc group and the polarity of substituents on the piperidine ring. While this guide provides a foundational understanding and practical protocols, it is important for researchers to experimentally determine the solubility of their specific compounds in the solvent systems relevant to their applications for accurate and reproducible results.

References

- 1. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine | lookchem [lookchem.com]

- 7. Chemical Pharmaceutical Intermediate N-Boc-4-Hydroxypiperidine CAS 109384-19-2 [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. N-Boc-4-piperidinemethanol CAS#: 123855-51-6 [amp.chemicalbook.com]

- 12. Cas 124443-68-1,N-Boc-Piperidine-4-carboxylic acid methyl ester | lookchem [lookchem.com]

- 13. benchchem.com [benchchem.com]

molecular weight and formula of (S)-1-Boc-2-(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-(hydroxymethyl)piperidine, a key chiral intermediate in synthetic organic chemistry and pharmaceutical development. Below, you will find its core physicochemical properties, a summary of its applications, and a generalized synthetic workflow.

Physicochemical Properties

This compound, also known as tert-butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate, is a stable piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility in multi-step syntheses.

| Property | Value |

| Molecular Formula | C H NO |

| Molecular Weight | 215.29 g/mol [1][2] |

| Appearance | Off-white to white solid powder[1][2] |

| CAS Number | 157634-00-9[1] |

Applications in Synthesis

This compound is a valuable building block for the synthesis of more complex molecules. Its primary applications are in the development of pharmaceutical agents and agrochemicals.[1] The chiral nature of this compound makes it particularly useful for the stereoselective synthesis of bioactive molecules. It serves as a crucial intermediate in the creation of various piperidine derivatives, which are known to exhibit a wide range of biological activities.[1][2]

Generalized Synthetic Workflow

The synthesis of molecules using this compound as a starting material or intermediate typically follows a series of well-defined steps. The workflow below illustrates a general pathway where the hydroxymethyl group is modified, and the Boc protecting group is subsequently removed to allow for further functionalization of the piperidine ring.

This diagram outlines a common synthetic strategy. The specific reagents and conditions for each step would be determined by the desired final product. The activation of the primary alcohol allows for its conversion into a good leaving group, facilitating nucleophilic substitution. Once the desired modification at the 2-position is achieved, the Boc group can be removed under acidic conditions to liberate the secondary amine, which can then undergo a variety of subsequent reactions.

References

Methodological & Application

(S)-1-Boc-2-(hydroxymethyl)piperidine: A Versatile Chiral Building Block for Drug Discovery

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block widely utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecular architectures for novel therapeutic agents. Its rigid piperidine scaffold, combined with a protected amine and a reactive hydroxymethyl group, provides a versatile platform for creating stereochemically defined molecules with a wide range of biological activities, particularly in the fields of oncology and infectious diseases.

Applications in Drug Discovery

The unique structural features of this compound make it a sought-after intermediate in the synthesis of a variety of bioactive compounds. The Boc-protecting group ensures stability and allows for selective reactions at other sites of the molecule, while the chiral center at the C2 position is crucial for the enantioselective synthesis of drug candidates, influencing their efficacy and safety profiles.[1][2]

One of the most significant applications of this chiral building block is in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a class of anti-cancer agents that target the cell cycle machinery of tumor cells. Notably, it serves as a key precursor for the synthesis of Roniciclib (BAY 1000394) , a potent pan-CDK inhibitor that has been investigated for the treatment of various cancers.[3][4][5] The synthesis of Roniciclib involves the conversion of the hydroxymethyl group of this compound to an aminomethyl group, which then serves as a crucial attachment point for the rest of the molecule.

Beyond oncology, derivatives of this compound have shown promise in the development of antibacterial agents. The piperidine moiety is a common feature in many natural and synthetic compounds with antimicrobial properties.

Data Presentation

Table 1: Synthesis of (S)-1-Boc-2-(aminomethyl)piperidine Derivatives

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Tosylation | p-Toluenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 0 °C to room temperature | ~95% | [General knowledge] |

| 2 | Azide Substitution | Sodium azide (NaN3), Dimethylformamide (DMF), 80 °C | ~90% | [General knowledge] |

| 3 | Reduction to Amine | Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF), 0 °C to room temperature | ~85% | [General knowledge] |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Biological Activity of Roniciclib (CDK Inhibitor)

| Target | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D1 | 11 |

| CDK9/cyclin T1 | 5 |

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-2-(tosyloxymethyl)piperidine

This protocol describes the activation of the hydroxyl group, a common first step for further derivatization.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dry DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-Boc-2-(tosyloxymethyl)piperidine.

Protocol 2: Synthesis of (S)-1-Boc-2-(azidomethyl)piperidine

This protocol outlines the conversion of the tosylate to an azide, a key intermediate for the synthesis of the corresponding amine.

Materials:

-

(S)-1-Boc-2-(tosyloxymethyl)piperidine

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve (S)-1-Boc-2-(tosyloxymethyl)piperidine (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-2-(azidomethyl)piperidine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of (S)-1-Boc-2-(aminomethyl)piperidine

This protocol describes the final step to obtain the key amine intermediate.

Materials:

-

(S)-1-Boc-2-(azidomethyl)piperidine

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Carefully add lithium aluminum hydride (1.5 eq) to a flask containing anhydrous THF at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of (S)-1-Boc-2-(azidomethyl)piperidine (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add anhydrous Na2SO4, stir for another 15 minutes, and then filter the solid.

-

Wash the solid with THF.

-

Concentrate the combined filtrate and washings under reduced pressure to obtain (S)-1-Boc-2-(aminomethyl)piperidine.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptideweb.com [peptideweb.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Facile Deprotection of (S)-1-Boc-2-(hydroxymethyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules and in peptide synthesis. Its widespread use is attributed to its stability in a variety of non-acidic conditions and its straightforward removal under acidic treatment.[1] (S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block, and the efficient removal of its Boc group is a critical step in the synthesis of numerous pharmaceutical targets.

This document provides detailed protocols for the acidic deprotection of this compound, presenting a comparative summary of common methodologies and in-depth experimental procedures.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism proceeds through the initial protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[3][5] The resulting amine is then protonated by the excess acid in the medium, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[3]

Comparative Data of Common Deprotection Protocols

The choice of acidic reagent and solvent system is crucial for achieving high yield and purity. The following table summarizes the most common conditions for Boc deprotection.

| Reagent | Solvent(s) | Typical Conditions | Reaction Time | Work-up Highlights | Key Considerations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temp.[6][7][8] | 0.5 - 3 hours[9] | Evaporation of solvent/TFA, precipitation of TFA salt with ether.[4][7] | Highly effective and fast. TFA is corrosive and volatile. Product is isolated as a TFA salt.[10] |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, Room Temp.[11][12][13] | 0.5 - 2 hours[4][11] | Evaporation of solvent, trituration with ether to yield the HCl salt.[4][11] | Generates a crystalline HCl salt, which can be easier to handle than oily TFA salts.[10][13] Anhydrous conditions are preferred. |

| Hydrogen Chloride (HCl) | Methanol (MeOH) / Dioxane | 4M HCl in Dioxane diluted with MeOH, Room Temp.[10] | 1 - 16 hours[11] | Evaporation of solvents. | Useful when substrate solubility in pure dioxane is low. |

| p-Toluenesulfonic Acid (pTSA) | Acetonitrile (MeCN) / EtOAc | Stoichiometric pTSA, 50-60 °C | Variable | Basic work-up and extraction. | A milder, non-volatile acid alternative, which may prevent degradation of other acid-sensitive groups.[10][14] |

Experimental Workflow

The general workflow for the Boc deprotection of this compound is illustrated below. This process involves dissolution of the starting material, reaction with an appropriate acid, monitoring for completion, and subsequent work-up and isolation of the final product salt.

Caption: General experimental workflow for Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for rapid Boc group removal.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Reagent Addition: To the stirred solution at room temperature, add TFA (10-20 eq, often a 25-50% v/v solution of TFA in DCM is used).[7]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

-

To the resulting residue, add cold diethyl ether and stir or sonicate. This will cause the trifluoroacetate salt of the product to precipitate as a solid.

-

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum. The product is obtained as the TFA salt and is often used in the next step without further purification.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, often yielding a more crystalline and easier-to-handle hydrochloride salt.[12][13]

Materials:

-

This compound

-

4M solution of HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous (optional, for dilution)

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: To a round-bottom flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl).[4] If the starting material is not fully soluble, a minimal amount of anhydrous dioxane can be added first.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[4][11] Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up:

-

Remove the solvent and excess HCl under reduced pressure.

-

Add cold diethyl ether to the residue and triturate (grind the solid with a spatula in the solvent) to break up any clumps and ensure complete precipitation.

-

-

Isolation: Collect the resulting hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.[4]

Safety Precautions

-

Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated solutions of HCl in dioxane are corrosive and toxic. Handle only in a fume hood with appropriate PPE.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Synthesis of Bioactive Molecules Using (S)-1-Boc-2-(hydroxymethyl)piperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable and versatile chiral building block in the synthesis of a wide array of bioactive molecules. Its rigid piperidine scaffold, coupled with the presence of a stereodefined hydroxyl group and a protected amine, offers medicinal chemists a powerful tool for constructing complex molecular architectures with high stereochemical control. The tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The primary hydroxyl group serves as a convenient handle for elaboration into various functional groups through oxidation, substitution, or coupling reactions. This application note provides detailed protocols for the synthesis of a potent Neurokinin-1 (NK-1) receptor antagonist, a class of compounds with significant therapeutic potential for treating chemotherapy-induced nausea and vomiting, as well as mood and anxiety disorders.

Application: Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Intermediate

Neurokinin-1 (NK-1) receptors, the preferred receptors for the neuropeptide Substance P, are implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2] Antagonists of the NK-1 receptor have emerged as effective antiemetic agents. The synthesis of these antagonists often relies on the stereospecific construction of a substituted piperidine core, for which this compound is an ideal starting material.

Below is a representative multi-step synthesis of a key intermediate for a potent NK-1 receptor antagonist, adapted from established synthetic strategies.

Experimental Protocols

Step 1: Oxidation of this compound to the corresponding aldehyde

This initial step involves the conversion of the primary alcohol of the starting material into an aldehyde, which is a crucial intermediate for subsequent carbon-carbon bond formation.

-

Reagents and Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the solid dissolves and the two layers become clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde. The product is often used in the next step without further purification.

-

Step 2: Wittig Reaction for the introduction of the styryl moiety

The aldehyde from Step 1 is then reacted with a Wittig reagent to introduce the styryl group, a key structural feature of many NK-1 receptor antagonists.

-

Reagents and Materials:

-

Crude aldehyde from Step 1

-

(3,5-Bis(trifluoromethyl)benzyl)triphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a suspension of (3,5-bis(trifluoromethyl)benzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.

-

Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

-

Add a solution of the crude aldehyde from Step 1 in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alkene.

-

Step 3: Deprotection of the Boc group

The final step in this sequence is the removal of the Boc protecting group to yield the free secondary amine, which can be further functionalized to complete the synthesis of the target NK-1 receptor antagonist.

-

Reagents and Materials:

-

Boc-protected alkene from Step 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the Boc-protected alkene from Step 2 in DCM.

-

Add trifluoroacetic acid (10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

-

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | (S)-1-Boc-piperidine-2-carbaldehyde | This compound | Dess-Martin Periodinane | DCM | ~95 (crude) | Used directly |

| 2 | (S)-tert-butyl 2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine-1-carboxylate | (S)-1-Boc-piperidine-2-carbaldehyde | (3,5-Bis(trifluoromethyl)benzyl)triphenylphosphonium bromide, KOtBu | THF | 75-85 | >95 (after chromatography) |

| 3 | (S)-2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine | (S)-tert-butyl 2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine-1-carboxylate | Trifluoroacetic acid | DCM | >90 | >95 |

Note: Yields and purities are representative and may vary depending on reaction conditions and purification techniques.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the NK-1 receptor antagonist intermediate.

Caption: Synthetic scheme for an NK-1 antagonist intermediate.

Neurokinin-1 Receptor Signaling Pathway

The synthesized antagonist targets the Neurokinin-1 (NK-1) receptor. The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a cascade of intracellular events.

Caption: Simplified NK-1 receptor signaling pathway.

Conclusion

This compound is a cornerstone chiral synthon for the efficient and stereocontrolled synthesis of complex bioactive molecules. The protocols detailed herein for the preparation of a key intermediate for an NK-1 receptor antagonist highlight its utility. The ability to readily manipulate the hydroxyl and protected amine functionalities allows for the construction of diverse molecular scaffolds, making it an indispensable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its stereochemistry and functional groups make it a key intermediate for creating complex molecules with specific biological activities. As drug development progresses from laboratory-scale synthesis to pilot plant and commercial production, robust and scalable synthetic methods are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical considerations for safety, efficiency, and product quality.

The presented methodology follows a two-step sequence starting from the readily available chiral starting material, (S)-pipecolinic acid. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol. This route is advantageous for its use of a commercially available chiral precursor, thus avoiding a separate chiral resolution step which can be inefficient.

Key Considerations for Scale-Up Synthesis

Scaling up a chemical synthesis from the bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be carefully managed to ensure a safe, efficient, and reproducible process. The following are critical considerations for the large-scale production of this compound.

Workflow for Scale-Up Synthesis

Caption: General workflow for the scale-up synthesis of this compound.

Process Safety

The reduction of the carboxylic acid with sodium borohydride is an exothermic reaction that generates hydrogen gas. On a large scale, the heat and gas evolution can be significant and must be carefully controlled to prevent runaway reactions and pressure buildup.

-

Hazard Identification: A thorough process hazard analysis (PHA) should be conducted to identify potential risks, including thermal runaway, hydrogen flammability, and handling of caustic and acidic solutions during work-up.

-

Engineering Controls: The reaction should be performed in a well-ventilated area with appropriate monitoring of temperature and pressure. An inert atmosphere (e.g., nitrogen) should be maintained in the reactor to prevent the formation of flammable mixtures with hydrogen.

-

Reagent Addition: The reducing agent should be added portion-wise or via a controlled addition funnel to manage the rate of reaction and heat generation.

-

Emergency Procedures: Emergency shutdown procedures and access to appropriate fire extinguishing media (e.g., dry powder for metal hydride fires) are essential.

Reaction Parameters and Control

-

Temperature Control: Maintaining the optimal temperature range for each step is critical for reaction kinetics, yield, and impurity profile. The exothermic nature of the reduction step requires an efficient cooling system for the reactor.

-

Mixing: Adequate agitation is crucial to ensure homogeneous reaction conditions, especially during the addition of reagents and throughout the reaction. Poor mixing can lead to localized hot spots and side reactions.

-

Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, compatibility with reaction conditions, and ease of removal during work-up. For large-scale operations, considerations for solvent toxicity, flammability, and environmental impact are also important.

Downstream Processing

-

Work-up: The quenching of the reduction reaction and subsequent extractions must be carefully designed to handle large volumes and potential emulsions. The pH of the aqueous phase should be carefully adjusted to ensure complete precipitation of inorganic byproducts and efficient extraction of the product.

-

Purification: While laboratory-scale purification often relies on silica gel chromatography, this may not be economically viable for large-scale production. Alternative purification methods such as crystallization or preparative chromatography (HPLC or SFC) should be considered to achieve the desired purity.[2]

-

Waste Management: The disposal of large quantities of solvent and aqueous waste must comply with environmental regulations.

Experimental Protocols

Step 1: (S)-1-Boc-piperidine-2-carboxylic acid Synthesis

This procedure details the Boc-protection of (S)-pipecolinic acid.

Materials and Equipment:

-

Reactor with overhead stirrer, temperature probe, and addition funnel

-

(S)-Pipecolinic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Charge the reactor with (S)-pipecolinic acid and water.

-

Cool the mixture to 0-5 °C with an ice bath.

-

Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

-

In a separate vessel, dissolve di-tert-butyl dicarbonate in dichloromethane.

-

Slowly add the (Boc)₂O solution to the reactor, keeping the internal temperature between 0-10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Wash the organic layer with a dilute HCl solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-piperidine-2-carboxylic acid as a solid.

Step 2: this compound Synthesis

This protocol describes the reduction of the Boc-protected amino acid to the target alcohol.

Materials and Equipment:

-

Reactor with overhead stirrer, temperature probe, addition funnel, and inert gas inlet/outlet

-

(S)-1-Boc-piperidine-2-carboxylic acid

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

Ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Water

Procedure:

-

Charge the reactor with (S)-1-Boc-piperidine-2-carboxylic acid and anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly add anhydrous methanol dropwise. Vigorous gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture back to 0-5 °C.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis.

Table 1: Reaction Parameters and Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Boc Protection | (S)-Pipecolinic acid | (Boc)₂O, NaOH | DCM/H₂O | 0 - RT | 12 - 18 | 90 - 98 |

| 2. Reduction | (S)-1-Boc-pipecolinic acid | NaBH₄, Methanol | THF | 0 - RT | 4 - 6 | 85 - 95 |

Table 2: Product Purity and Characterization

| Product | Analytical Method | Typical Purity (%) | Chiral Purity (ee%) |

| (S)-1-Boc-piperidine-2-carboxylic acid | HPLC, NMR | >98 | >99 |

| This compound | HPLC, NMR | >97 (crude) | >99 |

| Purified this compound | Chiral HPLC | >99.5 | >99.8 |

Visualization of Key Relationships

Logical Relationships in Scale-Up Considerations

Caption: Interdependencies of key considerations in the scale-up of the synthesis.

References

Application Notes and Protocols for the Synthesis of Neurological Disorder Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic agents targeting key mechanisms in neurological disorders. The following sections focus on distinct therapeutic strategies, offering insights into their rationale, chemical synthesis, and biological assessment.

Dual-Target Cholinesterase Inhibitors for Alzheimer's Disease

Application Note: Alzheimer's disease (AD) is characterized by a decline in cognitive function linked to reduced levels of the neurotransmitter acetylcholine.[1] A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine.[1][2][3] Developing dual-target inhibitors that act on both AChE and BChE may offer broader efficacy, particularly in later stages of the disease.[4] This section describes the synthesis and evaluation of novel 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives as potent and selective BChE inhibitors.[2][3]

Data Presentation: Inhibitory Activity of Synthesized Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 (µM) | % Inhibition at 10⁻⁴ M | Selectivity Index (SI = AChE IC50/BChE IC50) |

| 4a | BChE | 0.014 | 95.3 | >714 |

| 4n | AChE | 1.582 | 82.1 | 1.32 |

| BChE | 2.097 | 78.4 | ||

| Donepezil | AChE | 0.021 | 98.2 | 261 |

| BChE | 5.48 | 45.1 | ||

| Tacrine | AChE | 0.034 | 97.6 | 1.03 |

| BChE | 0.035 | 96.9 |

Data synthesized from multiple sources for illustrative purposes.[2][4]

Experimental Protocols

Protocol 1.1: Synthesis of 2-(9-acridinylamino)-2-oxoethyl piperazine-1-carbodithioate (Compound 4n analog)

This protocol describes a general method for the synthesis of the target compounds.

-

Step 1: Synthesis of 2-(9-acridinylamino)acetic acid. 9-Aminoacridine is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., ethanol/water mixture). The reaction is typically heated under reflux for several hours. The product is isolated by acidification, filtration, and washing.

-

Step 2: Synthesis of 2-(9-acridinylamino)-2-oxoethyl chloride. The carboxylic acid from Step 1 is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Step 3: Synthesis of the final compound. The acid chloride from Step 2 is reacted with the desired piperazinecarbodithioate salt in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., triethylamine) at room temperature. The product is isolated by filtration and purified by recrystallization or column chromatography.

Protocol 1.2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE and BChE.

-

Materials: Acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and horse serum BChE.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

Caption: Synthesis and evaluation workflow for novel cholinesterase inhibitors.

Biomimetic Synthesis of L-DOPA for Parkinson's Disease

Application Note: Parkinson's disease is a progressive neurodegenerative disorder resulting from the loss of dopamine-producing neurons.[5][6] Levodopa (L-DOPA), the metabolic precursor to dopamine, remains the gold standard for treatment.[5][6][7] This section details a biomimetic synthesis of L-DOPA inspired by the enzyme tyrosine hydroxylase, offering a potentially more efficient and environmentally friendly alternative to traditional chemical synthesis.[8][9] The system utilizes a redox-active iron complex to catalyze the hydroxylation of L-tyrosine.[8][9]

Data Presentation: Optimized Parameters for Biomimetic L-DOPA Synthesis

| Parameter | Optimized Value |

| L-Tyrosine Concentration | 6.4 mM |

| Fe²⁺ Concentration | 1.6 mM |

| EDTA Concentration | 1.92 mM |

| H₂O₂ Concentration | 150 mM |

| Ascorbic Acid Concentration | 35 mM |

| pH | 4.5 |

| Temperature | 60 °C |

| Yield | 52.01% |

| Productivity | 48,210.68 mg L⁻¹ h⁻¹ |

Data from a study on biomimetic L-DOPA synthesis.[8][9]

Experimental Protocols

Protocol 2.1: Biomimetic Synthesis of L-DOPA

-

Materials: L-tyrosine, Iron(II) sulfate (FeSO₄), Ethylenediaminetetraacetic acid (EDTA), Hydrogen peroxide (H₂O₂), Ascorbic acid, Glycine-HCl buffer (0.2 M, pH 4.5).

-

Procedure:

-

Prepare a reaction mixture containing L-tyrosine, FeSO₄, and EDTA in the glycine-HCl buffer in a reaction vessel.

-

Add ascorbic acid to the mixture.

-

Initiate the reaction by the dropwise addition of H₂O₂ while maintaining the temperature at 60°C with constant stirring.

-

Allow the reaction to proceed for the optimized reaction time (e.g., 1 hour).

-

Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

-

Analyze the reaction mixture for L-DOPA concentration using High-Performance Liquid Chromatography (HPLC).

-

Protocol 2.2: HPLC Analysis of L-DOPA

-

Instrumentation: HPLC system with a UV detector and a C18 column.

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., methanol).

-

Detection: UV detection at a wavelength of 280 nm.

-

Quantification: Generate a standard curve using known concentrations of L-DOPA to quantify the concentration in the reaction samples.

Logical Relationship Diagram

Caption: Key components and conditions for the biomimetic synthesis of L-DOPA.

Preparation of Amyloid-β Aggregates for Inhibitor Screening

Application Note: The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[10] Screening for small molecules that can inhibit this aggregation process is a key strategy in the development of disease-modifying therapies.[11] To perform such screening, it is crucial to have reliable protocols for preparing Aβ in different aggregation states, particularly oligomers, which are considered the most toxic species.[11][12][13] This section provides a protocol for preparing Aβ42 oligomers and fibrils.

Experimental Protocols

Protocol 3.1: Preparation of Monomeric Aβ42

This initial step is critical to remove any pre-existing aggregates or "seeds".[12][13]

-

Materials: Synthetic human Aβ42 peptide, Hexafluoroisopropanol (HFIP), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the synthetic Aβ42 peptide in HFIP to a concentration of 1 mM.

-

Incubate for 1-2 hours at room temperature.

-

Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to obtain a dry peptide film.

-